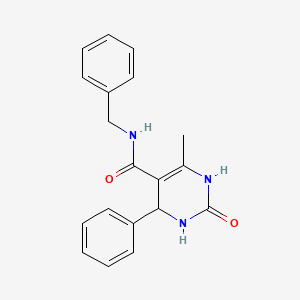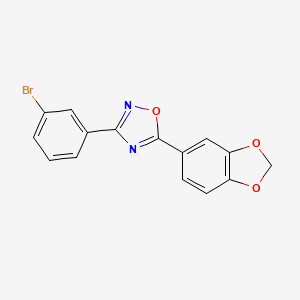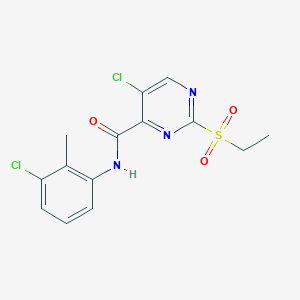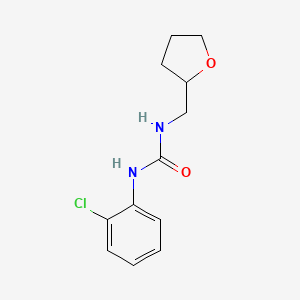
N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
説明
N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as BMTP, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
作用機序
The mechanism of action of N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is not fully understood. However, it is believed that the compound exerts its biological effects by interfering with various cellular processes, such as DNA replication, protein synthesis, and cell signaling pathways.
Biochemical and Physiological Effects:
N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, such as DNA polymerase, reverse transcriptase, and proteases. It has also been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It is also relatively stable under a range of conditions, allowing for long-term storage and use.
However, there are also some limitations to the use of N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in lab experiments. The compound has a relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. In addition, the compound can be toxic at high concentrations, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One area of interest is the development of more potent and selective analogs of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections.
In addition, there is also interest in exploring the mechanism of action of N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in more detail. This could involve the use of various biochemical and biophysical techniques to elucidate the molecular interactions between the compound and its cellular targets.
Conclusion:
In conclusion, N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. While the mechanism of action of N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is not fully understood, the compound has been found to interfere with various cellular processes, such as DNA replication, protein synthesis, and cell signaling pathways. Further research is needed to fully understand the potential of N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide as a therapeutic agent.
科学的研究の応用
N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. It has also been shown to have antiviral activity against a number of viruses, including HIV, herpes simplex virus, and influenza virus.
In addition to its antimicrobial and antiviral properties, N-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been found to have anticancer activity. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
特性
IUPAC Name |
N-benzyl-6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-16(18(23)20-12-14-8-4-2-5-9-14)17(22-19(24)21-13)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFQNYICSYIWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate](/img/structure/B4387289.png)
![{1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4387290.png)
![N-allyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4387295.png)



![N-benzyl-3-chloro-4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4387343.png)



![3-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387381.png)
![N-(3-pyridinylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387384.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride](/img/structure/B4387387.png)
![1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4387399.png)